molecular formula C12H11NO3 B2687085 methyl 3-acetyl-1H-indole-6-carboxylate CAS No. 106896-61-1

methyl 3-acetyl-1H-indole-6-carboxylate

Cat. No.: B2687085
CAS No.: 106896-61-1
M. Wt: 217.224
InChI Key: SOWMOAHQIUXOTC-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-1H-indole-6-carboxylate (CAS No: 106896-61-1) is a high-purity heterocyclic building block designed for advanced research and development. This compound belongs to the important class of 3-substituted indoles bearing electron-withdrawing groups (EWG) at the C-3 position, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . The molecular structure, featuring both an acetyl and a methyl carboxylate functional group, makes it a versatile and valuable precursor for the synthesis of a diverse array of complex molecules. Indole derivatives, particularly those with substituents at the 3-position, are prevalent in pharmaceuticals and bioactive natural products due to their wide spectrum of biological activities . Specifically, 3-EWG indoles serve as key synthetic intermediates for accessing novel chemical space. They are notably valuable in dearomatization-based synthetic disconnections, which are powerful methods for constructing complex three-dimensional architectures from flat, aromatic compounds . Furthermore, the 3-acetyl indole substructure is a known starting point for constructing heterocyclic systems via reactions with various nucleophiles like hydrazides and amines, enabling the development of compounds with potential antimicrobial and antioxidant properties . This product is offered for research applications as a chemical reference standard and synthetic intermediate. It is supplied with guaranteed quality and consistency for use in fields such as organic synthesis, method development, and pharmaceutical sciences. This compound is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-acetyl-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMOAHQIUXOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Acetyl 1h Indole 6 Carboxylate and Analogous Structures

Retrosynthetic Analysis of the Methyl 3-Acetyl-1H-Indole-6-Carboxylate Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common approaches involve either forming the pyrrole (B145914) ring of the indole (B1671886) nucleus last or introducing the C3-acetyl group onto a pre-formed indole-6-carboxylate scaffold.

Route A: Indole Ring Formation First

This strategy focuses on first constructing the 6-carbomethoxyindole core. The C3-acetyl group can then be introduced via electrophilic substitution, such as a Friedel-Crafts acylation. This approach is advantageous if a versatile synthesis for 6-substituted indoles is available.

Route B: Concurrent Functionalization

Alternatively, the acetyl group at C3 and the indole nucleus can be formed in a more concerted fashion. For instance, a Fischer indole synthesis using a suitably substituted phenylhydrazine and a β-diketone derivative could potentially install both functionalities in a single cyclization step.

Classical Indole Synthesis Approaches Applicable to 6-Substituted Indoles

Several classical methods for indole synthesis can be adapted to prepare the 6-substituted indole core of the target molecule.

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement to form the indole. wikipedia.orgnih.gov

To synthesize a 6-substituted indole, a para-substituted phenylhydrazine is required. For the target molecule, 4-(methoxycarbonyl)phenylhydrazine would be the key starting material. The choice of the carbonyl component is crucial for introducing the C3-substituent. While direct synthesis of the 3-acetyl group is possible, it is often more practical to use a carbonyl compound that leads to a 2,3-unsubstituted indole, which can be subsequently acylated.

Starting MaterialsReaction ConditionsProductReference
(4-Methoxycarbonyl)phenylhydrazine, Pyruvic acidAcid catalyst (e.g., H₂SO₄, PPA), HeatMethyl 2-carboxy-1H-indole-6-carboxylate wikipedia.org
(4-Methoxycarbonyl)phenylhydrazine, AcetaldehydeLewis or Brønsted acidMethyl 3-methyl-1H-indole-6-carboxylate wikipedia.org

This table presents hypothetical examples based on the general principles of the Fischer Indole Synthesis.

The Nenitzescu indole synthesis involves the reaction of a benzoquinone with a β-amino-crotonic ester to yield a 5-hydroxyindole derivative. wikipedia.orgsynarchive.com While the classical Nenitzescu synthesis is not directly applicable to the synthesis of 6-carboxyindoles, modifications and related reactions that start from different substituted precursors could potentially be adapted. This reaction is particularly useful for producing 5-hydroxyindoles and has been the subject of studies to develop enantioselective versions. rwth-aachen.deresearchgate.net

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgingentaconnect.com A key advantage of this method is its ability to produce indoles with substituents on both the carbocyclic and pyrrole rings. wikipedia.org While primarily used for 7-substituted indoles, its flexibility might allow for adaptation to synthesize other substituted indoles. ingentaconnect.comresearchgate.net The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. onlineorganicchemistrytutor.comwikipedia.org

Starting MaterialReagentProductReference
ortho-Substituted nitroareneVinyl Grignard reagent7-Substituted indole wikipedia.orgjk-sci.com

This table illustrates the general transformation of the Bartoli Indole Synthesis.

The Reissert indole synthesis is another classical method that can be used to prepare substituted indoles. nih.gov This synthesis involves the reaction of an o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic acid ester, which is then reductively cyclized to the indole-2-carboxylic acid. wikipedia.orgyoutube.com This method is particularly useful for the synthesis of indoles with a carboxylic acid group at the 2-position, which can be subsequently removed or transformed. wikipedia.org

To apply this to the target molecule, one would start with a 4-substituted-o-nitrotoluene. For instance, methyl 4-methyl-3-nitrobenzoate could be a suitable starting material. The subsequent reduction and cyclization would lead to a 6-carboxyindole derivative. researchgate.net

Starting MaterialKey StepsProductReference
Methyl 4-methyl-3-nitrobenzoate1. Condensation with diethyl oxalate 2. Reductive cyclization (e.g., Zn/AcOH)Methyl 2-carboxy-1H-indole-6-carboxylate wikipedia.orgresearchgate.net

This table outlines a plausible synthetic route based on the Reissert Indole Synthesis.

Direct Acylation Strategies for the 3-Acetyl Moiety

Once the methyl 1H-indole-6-carboxylate core is synthesized, the 3-acetyl group can be introduced via a Friedel-Crafts acylation reaction. researchgate.net This electrophilic aromatic substitution is a common method for functionalizing the electron-rich indole ring. masterorganicchemistry.com The reaction is typically carried out using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netyoutube.com

The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic and therefore the primary site of substitution.

SubstrateAcylating AgentCatalystProductReference
Methyl 1H-indole-6-carboxylateAcetyl chlorideAlCl₃This compound researchgate.netmasterorganicchemistry.com
Methyl 1H-indole-6-carboxylateAcetic anhydrideAlCl₃This compound researchgate.netchemijournal.com

This table provides examples of direct acylation on a generic indole-6-carboxylate substrate.

Friedel-Crafts Acylation of Indole Precursors

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. organic-chemistry.org In the context of indole synthesis, this reaction is used to append an acetyl group, typically at the C-3 position, which is the most nucleophilic site for unprotected indoles. The reaction involves treating the indole substrate, such as methyl 1H-indole-6-carboxylate, with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. researchgate.net

The choice of Lewis acid is crucial for the reaction's success, as it must be strong enough to activate the acetylating agent without causing degradation of the sensitive indole ring. Common catalysts include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). researchgate.netwikipedia.org The reaction is typically performed under anhydrous conditions to prevent catalyst deactivation. nih.gov While effective, traditional Friedel-Crafts conditions can sometimes lead to side products, including N-acylation or diacylation, particularly if the indole nitrogen is unprotected. nih.gov

Table 1: Lewis Acid Catalysts in Friedel-Crafts Acylation of Indoles
CatalystAcetylating AgentKey Characteristics
Aluminum Chloride (AlCl₃)Acetyl Chloride, Acetic AnhydrideStrong Lewis acid, requires stoichiometric amounts, potential for side reactions. researchgate.net
Tin Tetrachloride (SnCl₄)Acetyl ChlorideMilder alternative to AlCl₃, can offer improved regioselectivity. researchgate.net
Yttrium Triflate (Y(OTf)₃)Acetic AnhydrideEffective in catalytic amounts, can be used in ionic liquids for greener procedures. nih.gov
Zinc Oxide (ZnO)Acetic AnhydrideHeterogeneous catalyst, allowing for simpler workup and catalyst recovery. organic-chemistry.org

Regioselective C-3 Acetylation Protocols

Achieving high regioselectivity for C-3 acetylation is a primary challenge, especially in complex indole structures. The inherent nucleophilicity of the C-3 position makes it the preferred site for electrophilic attack. nih.gov However, protecting the N-1 position, for instance with a phenylsulfonyl group, can enhance the yield and selectivity of C-3 acylation by preventing N-acylation. The protecting group can be subsequently removed under basic hydrolysis conditions. researchgate.net

Esterification and Carboxylate Introduction at the C-6 Position

The methyl carboxylate group at the C-6 position is another key feature of the target molecule. This functional group can be introduced either by modifying a pre-existing carboxylic acid or by directly carboxylating the indole ring.

Direct Esterification Methods

When the synthesis begins with indole-6-carboxylic acid, the most common method for converting the carboxylic acid to its methyl ester is the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the formation of the ester product. masterorganicchemistry.com This method is a straightforward and well-established procedure for preparing simple esters from carboxylic acids.

Carboxylation Reactions

In cases where the indole core is synthesized without the C-6 carboxylate group, direct carboxylation of the C-H bond is a more advanced strategy. This approach is challenging due to the high stability of carbon dioxide (CO₂) and the need to selectively activate a specific C-H bond on the indole's benzene (B151609) ring. acs.org Recent developments in photoredox catalysis have enabled the reductive dearomative arylcarboxylation of indoles with CO₂. nih.gov These reactions can proceed under visible light and utilize a photocatalyst to generate radical intermediates that react with CO₂. nih.gov While powerful, achieving regioselectivity at the C-6 position often requires the use of directing groups or substrates with specific substitution patterns that favor functionalization at that site. nih.govnih.gov

Modern Synthetic Techniques for Indole Construction

Instead of functionalizing a pre-formed indole ring, modern synthetic chemistry often focuses on constructing the indole core with the desired substituents already incorporated into the starting materials. Metal-catalyzed reactions are at the forefront of these strategies.

Metal-Catalyzed Cross-Coupling Reactions for Indole Assembly

Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of complex heterocyclic structures, including substituted indoles. mdpi.com These methods offer high versatility and functional group tolerance.

The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This reaction can be adapted to produce a wide variety of substituted indoles by choosing appropriately functionalized starting materials. For instance, an ortho-iodoaniline bearing a methyl carboxylate group could be coupled with an alkyne containing an acetyl moiety to construct the desired indole framework.

Another significant advancement is the Buchwald-Hartwig amination , which can be applied in a modified Fischer indole synthesis. This involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This approach supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction to include a broader range of starting materials. wikipedia.org

These modern techniques often provide a more convergent and efficient route to polysubstituted indoles like this compound, avoiding the regioselectivity issues that can arise from the stepwise functionalization of a parent indole ring.

Table 2: Comparison of Modern Indole Synthesis Methods
MethodCatalystKey ReactantsPrimary Bond Formation
Larock Indole SynthesisPalladium (e.g., Pd(OAc)₂)o-haloaniline and an alkyneC-C and C-N bond formation in a cascade. wikipedia.org
Buchwald-Hartwig ModificationPalladium with phosphine ligandsAryl halide and a hydrazoneForms N-arylhydrazone intermediate for cyclization. wikipedia.org
Catellani ReactionPalladium with norborneneAryl halide, electrophile, nucleophileOrtho- and ipso-functionalization for polysubstituted arenes. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of indole scaffolds has been particularly fruitful, encompassing classical reactions like the Fischer, Bischler, and Madelung syntheses. nih.gov These methods are valued for their efficiency and contribution to greener chemistry principles. researchgate.netresearchgate.net

For the synthesis of indole carboxylate derivatives, microwave energy can be instrumental. A notable example is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com In a relevant study, various N-aryl enamine intermediates were subjected to microwave irradiation in the presence of a palladium acetate catalyst, a copper acetate oxidant, and a base. mdpi.com This approach significantly reduced reaction times while affording excellent yields of the desired indole products. mdpi.com The efficiency of this microwave-assisted cyclization is highlighted by the rapid conversion of precursors into the indole core, a process that is often sluggish under conventional heating. mdpi.com

Another relevant application is the microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids in the presence of acetic anhydride to yield 1-acetyl-1H-indol-3-yl acetates. reading.ac.ukresearchgate.net This rapid transformation, typically completed within a minute of microwave irradiation, demonstrates the potential of this technology for the efficient synthesis of acetylated indole derivatives. reading.ac.ukresearchgate.net

While a direct microwave-assisted synthesis for this compound is not extensively detailed in the cited literature, the principles from analogous syntheses are directly applicable. For instance, a microwave-assisted Sonogashira coupling followed by cyclization offers a one-pot, three-component route to polysubstituted indoles, showcasing the versatility of microwave heating in complex bond-forming sequences. nih.gov The key advantages observed in these related syntheses, such as rate enhancement and improved yields, strongly suggest that microwave-assisted methods would be highly effective for the construction of the this compound framework.

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

Reaction Type Conventional Method Conditions Microwave Method Conditions Yield Improvement Reference
Bischler Indole Synthesis Strong acids, high temperatures, long reaction times Solvent-free, 540 W, 45-60 seconds Yields improved to 52-75% organic-chemistry.org
Pd-Catalyzed Heterocyclization Conventional heating, longer reaction times 60 °C, reduced time Improved yields (>90%) mdpi.com

Solvent-Free and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for heterocyclic compounds like indoles. researchgate.net Key green approaches applicable to the synthesis of the indole carboxylate framework include the use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, and the use of reusable catalysts. researchgate.netgoogle.com

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. The microwave-assisted, solvent-free Bischler synthesis of 2-arylindoles is a prime example. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, either with sodium bicarbonate or a second equivalent of the aniline, followed by a brief period of microwave irradiation. organic-chemistry.org The process avoids the use of organic solvents and toxic metal catalysts, offering a mild, efficient, and environmentally friendly alternative to traditional methods. organic-chemistry.org

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is another powerful solvent-free technique. An eco-friendly mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea. rsc.org This solvent-free procedure is versatile and applies to a broad range of substrates, highlighting its potential for creating variously substituted indoles without the need for bulk solvents. rsc.org

The use of greener catalysts is also a cornerstone of these approaches. Bissulfonic acid type acidic ionic liquids have been employed as recyclable catalysts for the Fischer indole synthesis in water, a benign solvent. google.com This method features mild reaction conditions, simple product separation, and high purity of the resulting indole compounds. google.com The development of such catalytic systems is crucial for sustainable industrial production. google.com These green methodologies provide a clear roadmap for developing more sustainable synthetic routes toward this compound, minimizing waste and environmental impact.

One-Pot and Multicomponent Reactions for Polysubstituted Indoles

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. mdpi.com These processes are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org

For the synthesis of polysubstituted indoles, several one-pot methodologies have been developed. An indium-promoted one-pot process allows for the preparation of various polysubstituted indoles from phenylhydrazines and alkynes. d-nb.info This reaction proceeds via a hydrohydrazination and a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement, all promoted by a single indium bromide catalyst. d-nb.info Similarly, a one-pot, three-component coupling reaction under microwave-assisted Sonogashira conditions has been developed for indole synthesis from 2-iodoanilines, terminal alkynes, and aryl iodides. nih.gov

MCRs have also been applied to the de novo synthesis of the indole core. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization delivers indoles under mild and benign conditions using ethanol (B145695) as a solvent without any metal catalyst. rsc.org This approach starts from inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. rsc.org Another strategy involves the Friedel-Crafts reaction of indoles with β-nitro-β,γ-unsaturated ketones, followed by a microwave-assisted intramolecular cyclization to yield polysubstituted carbazoles, demonstrating a powerful domino sequence. d-nb.info

These one-pot and multicomponent strategies are highly relevant for the synthesis of complex indole structures like this compound. They offer a convergent and efficient pathway to introduce multiple substituents onto the indole framework in a controlled manner, which is particularly advantageous for creating diverse molecular libraries for biological screening.

Table 2: Examples of One-Pot and Multicomponent Reactions for Indole Synthesis

Reaction Name/Type Key Reactants Catalyst/Conditions Key Feature Reference
Indium-Promoted Hydrohydrazination Phenylhydrazines, Alkynes InBr₃ One-pot, sole promotor d-nb.info
Sonogashira/Cacchi Process 2-Iodoaniline, Terminal Alkyne, Aryl Iodide PdCl₂(PPh₃)₂, CuI / Microwave One-pot, three-component coupling nih.gov
Ugi MCR/Cyclization Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides Acid-induced, ethanol Metal-free, mild conditions rsc.org

Synthesis of this compound from Precursors and Intermediates

The synthesis of specifically substituted indoles such as this compound often relies on the strategic functionalization of pre-existing indole rings or the cyclization of appropriately substituted precursors.

A common and powerful method for introducing a 3-acetyl group is the Friedel-Crafts acylation of an indole core. researchgate.net For instance, ethyl indole-2-carboxylates can be reacted with acetic acid in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid to generate ethyl 3-acetylindole-2-carboxylates. researchgate.net Applying this logic, methyl 1H-indole-6-carboxylate would be a direct precursor to the target molecule via acylation at the C-3 position. The reaction of 1-acylindoles with acetyl chloride in the presence of a Lewis acid like AlCl₃ is a well-established method for producing 1-acyl-3-acetylindoles, which can then be deprotected to give the N-H indole. researchgate.net

Synthesis can also proceed from more fundamental precursors. A general and scalable synthesis of polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has been reported starting from readily available nitroarenes. mdpi.com This protocol is based on the researchgate.netresearchgate.net-sigmatropic rearrangement of N-oxyenamines. mdpi.com

A highly relevant synthetic route involves the preparation of (E)-Methyl 1-acetyl-3-(Methoxy(phenyl)Methylene)-2-oxoindoline-6-carboxylate from methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. chemicalbook.com This latter compound serves as a key intermediate. The synthesis involves reacting it with (trimethoxymethyl)benzene and acetic anhydride in toluene at elevated temperatures. chemicalbook.com Although this yields a related structure, the starting material, methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, is a critical precursor that could potentially be converted to the target compound through different chemical transformations.

Table 3: Key Precursors and Intermediates in Indole Synthesis

Precursor/Intermediate Reagents and Conditions Product Type Reference
Methyl 1H-indole-6-carboxylate Acetic Anhydride, Lewis Acid 3-Acetylindole (B1664109) derivative researchgate.net
Nitroarenes DABCO, Conjugated terminal alkynes 3-EWG-indoles mdpi.com
2-Iodoaniline Iodomethane, K₂CO₃ in DMF N-substituted 2-iodoaniline nih.gov

Strategies for Scaffold Diversification and Library Synthesis Relevant to the Indole Carboxylate Framework

The indole carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. nih.govmdpi.com Consequently, strategies for the diversification of this framework are of paramount importance for the discovery of new bioactive molecules. Library synthesis allows for the systematic exploration of the chemical space around a core structure to establish structure-activity relationships (SAR).

One primary strategy for diversification involves palladium-catalyzed cross-coupling reactions. For indole-2-carboxylate derivatives, aryl substituents can be introduced at the C-3 position via Pd-catalyzed arylation of a 3-bromo or 3-iodo precursor. researchgate.netnih.gov This approach allows for the installation of a wide variety of aromatic and heteroaromatic groups, which is crucial for tuning the pharmacological properties of the molecule. The indole nitrogen and other positions on the benzene ring can be similarly functionalized.

The indole-2-carboxamide has also been highlighted as a versatile synthetic handle for creating diversely substituted polycyclic indole structures through intramolecular and intermolecular cyclization reactions. rsc.org This demonstrates that the carboxylate functionality (or its amide derivative) is not just a passive group but can be an active participant in building molecular complexity.

For library synthesis, the efficiency of the chemical steps is critical. The use of robust and high-yielding reactions, such as the aforementioned multicomponent reactions or microwave-assisted syntheses, is highly desirable. mdpi.comrsc.org These methods enable the rapid generation of a large number of analogs from a common set of building blocks. By systematically varying the substituents at different positions of the this compound scaffold (e.g., on the indole nitrogen, the acetyl group, or by modifying the carboxylate ester), it is possible to generate a focused library of compounds for screening against various biological targets. This systematic approach is fundamental to modern drug discovery and the optimization of lead compounds. mdpi.com

Chemical Reactivity and Transformational Pathways of Methyl 3 Acetyl 1h Indole 6 Carboxylate

Reactions Involving the 3-Acetyl Group

The 3-acetyl group is a key functional handle that dictates a significant portion of the reactivity of methyl 3-acetyl-1H-indole-6-carboxylate. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic, allowing for a variety of nucleophilic additions, condensations, reductions, and other functional group interconversions.

The electrophilic nature of the acetyl carbonyl group makes it susceptible to attack by various nucleophiles. For instance, 3-acylindoles readily undergo nucleophilic addition with organometallic reagents like Grignard reagents. This reaction can lead to the formation of tertiary alcohols, and under certain conditions, can be controlled to stereoselectively produce highly substituted indoline (B122111) scaffolds. rsc.orgmdma.ch

Furthermore, the acidity of the α-protons of the acetyl group facilitates various condensation reactions. These reactions are pivotal for extending the carbon framework and constructing new ring systems.

Knoevenagel Condensation: This reaction involves the condensation of the 3-acetyl group with active methylene (B1212753) compounds in the presence of a basic catalyst. For example, the reaction of 3-acetylindole (B1664109) with malononitrile, catalyzed by dimethylamine, yields 2-[1-(1H-indol-3-yl)ethylidene]malononitrile. rsc.org This type of reaction is a versatile method for creating α,β-unsaturated systems. rsc.orgresearchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction provides a stereoselective method for the synthesis of alkenes. It involves the reaction of the 3-acetyl group with a phosphonate (B1237965) carbanion. An example is the reaction of 3-acetylindole with methoxyimino phosphonates, which proceeds with good chemoselectivity to form carbolines. mdma.ch The HWE reaction is known for favoring the formation of (E)-alkenes. nih.gov

Reaction TypeReagent/CatalystProduct TypeRef.
Nucleophilic AdditionGrignard ReagentsTertiary Alcohols / Substituted Indolines rsc.orgmdma.ch
Knoevenagel CondensationActive Methylene Compounds / Baseα,β-Unsaturated Compounds rsc.orgrsc.orgresearchgate.net
Horner-Wadsworth-EmmonsPhosphonate Carbanions(E)-Alkenes mdma.chnih.gov

The ketone of the 3-acetyl group can be reduced to either a secondary alcohol or completely to an ethyl group, depending on the reducing agent and reaction conditions employed.

Hydride Reductions:

Sodium Borohydride (NaBH₄): This is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol without affecting the ester group at the C-6 position or the indole (B1671886) nucleus under standard conditions. rsc.org

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will not only reduce the acetyl group but also the methyl ester at the C-6 position to the corresponding alcohols. harvard.eduresearchgate.netosi.lvmasterorganicchemistry.com In some cases, with 3-substituted indoles, LiAlH₄ can lead to the reduction of the indole ring itself. harvard.eduresearchgate.net

Catalytic Hydrogenation: This method can be employed for the reduction of the acetyl group. The choice of catalyst and reaction conditions is crucial to achieve selectivity. For instance, hydrogenation of 1-hydroxymethyl-3-acetylindole over Raney Ni in ethanol (B145695) yields 3-acetylindole, demonstrating the stability of the acetyl group under these specific conditions, while in other cases, the ketone can be reduced. rsc.org Catalytic hydrogenation of unprotected indoles can be challenging due to catalyst poisoning by the indoline product. nih.gov However, methods using catalysts like Pt/C with an acid activator in water have been developed for the hydrogenation of the indole ring. nih.gov

Reducing AgentProductCommentsRef.
Sodium Borohydride (NaBH₄)1-(1H-indol-3-yl)ethanol derivativeSelective for the ketone. rsc.org
Lithium Aluminum Hydride (LiAlH₄)Diol (reduction of both acetyl and ester)Strong, non-selective reducing agent. harvard.eduresearchgate.netosi.lvmasterorganicchemistry.com
Catalytic Hydrogenation (e.g., Raney Ni)3-ethylindole derivative or alcoholProduct depends on catalyst and conditions. rsc.orgnih.gov

The 3-acetyl group can be transformed into a variety of other functional groups, further highlighting the synthetic utility of this compound.

Oxidation: Oxidation of the 3-acetyl group can lead to the formation of a glyoxylic acid derivative. For example, oxidation of 3-acetylindole with selenium dioxide or potassium permanganate (B83412) yields 2-(1H-indol-3-yl)-2-oxoacetic acid. rsc.org

Conversion to Thioacetyl Group: The acetyl group can be converted to a thioacetyl group, which can then be used in further synthetic transformations, such as the synthesis of carbazole (B46965) derivatives. rsc.org

Reactions at the 1H-Indole Nitrogen Atom

The nitrogen atom of the indole ring is a site of significant reactivity, allowing for alkylation, acylation, and the introduction of protecting groups. These modifications can profoundly influence the electronic properties and subsequent reactivity of the entire molecule.

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents, typically in the presence of a base. Common methods involve the use of alkyl halides. researchgate.net The choice of base and solvent system can influence the regioselectivity of alkylation, especially in more complex indole systems. researchgate.net

N-Acylation: N-acylation is a common strategy to protect the indole nitrogen or to introduce functional groups that can direct further reactions. Acylating agents such as acid chlorides and anhydrides are frequently used. nih.govresearchgate.netrsc.orgtnstate.eduguidechem.com For instance, N-acylation of indoles with thioesters has been reported as a chemoselective method. nih.gov The presence of the electron-withdrawing 3-acetyl and 6-methoxycarbonyl groups will decrease the nucleophilicity of the indole nitrogen, potentially requiring stronger reaction conditions for N-acylation.

ReactionReagentConditionsProductRef.
N-AlkylationAlkyl Halide (e.g., Methyl Iodide)Base (e.g., NaH, KOH) in a polar aprotic solvent (e.g., DMF)N-Alkyl-3-acetyl-1H-indole-6-carboxylate researchgate.net
N-AcylationAcid Chloride or AnhydrideBase (e.g., Pyridine, Triethylamine)N-Acyl-3-acetyl-1H-indole-6-carboxylate nih.govresearchgate.netrsc.orgtnstate.eduguidechem.com

Protecting the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Common Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for the indole nitrogen due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions or via other mild methods. organic-chemistry.org

Other Groups: Other protecting groups such as benzyloxycarbonyl (Cbz), sulfonyl, and benzyl (B1604629) groups can also be employed, with the choice depending on the specific reaction sequence.

Deprotection: The removal of the protecting group is a critical final step.

Boc Deprotection: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. researchgate.netmdpi.com Milder methods, such as using oxalyl chloride in methanol, have also been developed. rsc.orgrsc.orgresearchgate.net

Other Deprotections: The deprotection of other groups follows standard protocols; for example, benzyl groups can be removed by hydrogenolysis, and sulfonyl groups can be cleaved under reductive conditions. masterorganicchemistry.com

Protecting GroupProtection ReagentDeprotection ConditionsRef.
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OAcid (TFA, HCl) or mild reagents (Oxalyl Chloride/MeOH) rsc.orgrsc.orgorganic-chemistry.orgresearchgate.netmdpi.com

Transformations of the 6-Carboxylate Ester

The methyl ester at the 6-position of the indole ring is a key site for modification, enabling the introduction of different functional groups through hydrolysis and subsequent derivatization.

The conversion of the methyl ester to the corresponding carboxylic acid, 3-acetyl-1H-indole-6-carboxylic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. masterorganicchemistry.com This process is generally irreversible under basic conditions as the resulting carboxylate salt is deprotonated. masterorganicchemistry.com

While standard saponification is a common method, the hydrolysis of esters on the indole scaffold can sometimes be challenging. For certain indole derivatives, alternative methods may be employed to avoid potential side reactions or decomposition. One such method involves the use of trimethyltin (B158744) hydroxide in a non-aqueous solvent, which has been shown to be effective for the mild and selective hydrolysis of methyl esters of N-acyl indole alkanoates. nih.gov

General Reaction Scheme for Hydrolysis:

Reactants: this compound, Base (e.g., NaOH, KOH)

Solvent: Aqueous alcohol (e.g., Methanol/Water, Ethanol/Water)

Product: 3-acetyl-1H-indole-6-carboxylic acid (after acidic workup)

Interactive Data Table: General Conditions for Ester Hydrolysis
ReagentSolventTemperatureReaction TimeProduct
Sodium HydroxideMethanol/WaterReflux2-4 h3-acetyl-1H-indole-6-carboxylic acid
Potassium HydroxideEthanol/WaterReflux2-4 h3-acetyl-1H-indole-6-carboxylic acid
Trimethyltin Hydroxide1,2-DichloroethaneRefluxVariable3-acetyl-1H-indole-6-carboxylic acid

The 6-carboxylate ester can be converted into a variety of other functional groups, with amidation being a particularly important transformation for the synthesis of biologically active molecules. Amides are typically synthesized from the corresponding carboxylic acid, which is obtained via hydrolysis of the ester as described above. The carboxylic acid can then be activated and reacted with a primary or secondary amine to form the desired amide. semanticscholar.orgrsc.org Common activating agents include thionyl chloride, which converts the carboxylic acid to an acyl chloride, or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.org

A more direct route from the ester to the amide, known as aminolysis or transamidation, is also possible. This reaction typically requires heating the ester with an amine, sometimes in the presence of a catalyst. A catalyst-free method for the direct amidation of esters has been reported using sodium amidoboranes at room temperature. nih.gov

General Reaction Scheme for Amidation (via Carboxylic Acid):

Hydrolysis: this compound → 3-acetyl-1H-indole-6-carboxylic acid

Amidation: 3-acetyl-1H-indole-6-carboxylic acid + Amine (R-NH₂) → 3-acetyl-N-alkyl-1H-indole-6-carboxamide

Interactive Data Table: Common Amidation Reagents
Starting MaterialReagent(s)AmineProduct
Carboxylic AcidThionyl Chloride, then AminePrimary or SecondaryAmide
Carboxylic AcidDCC, AminePrimary or SecondaryAmide
Carboxylic AcidEDC, HOBt, AminePrimary or SecondaryAmide
EsterSodium AmidoboranePrimary or SecondaryAmide

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and is generally highly reactive towards electrophilic aromatic substitution (EAS). quora.com In an unsubstituted indole, the most nucleophilic position and the preferred site of electrophilic attack is C3. quora.com However, in this compound, the 3-position is already substituted.

The existing substituents on the indole ring significantly influence the regioselectivity of further EAS reactions. Both the 3-acetyl group and the 6-carboxylate group are electron-withdrawing and therefore deactivating towards electrophilic attack. libretexts.orgmasterorganicchemistry.comlibretexts.org Electron-withdrawing groups make the aromatic ring less nucleophilic and thus less reactive in EAS reactions. libretexts.org

Nucleophilic Reactions and Annulation Pathways

The carbonyl carbon of the 3-acetyl group is an electrophilic center and is susceptible to nucleophilic attack. This reactivity can be exploited to build more complex structures. For instance, the methyl group of the acetyl moiety can be deprotonated by a strong base to form an enolate, which can then participate in various condensation reactions.

A notable reaction involving the 3-acetyl group is the Mannich reaction . In this reaction, 3-acetylindole can react with formaldehyde (B43269) and a secondary amine to yield a Mannich base. researchgate.netchemtube3d.com This reaction introduces an aminomethyl group, which can be a useful synthetic handle for further transformations.

The Vilsmeier-Haack reaction is another important transformation of 3-acetylindoles. Treatment of 3-acetylindole with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of pyrazole-4-carboxaldehydes through a cyclization reaction of the intermediate phenylhydrazone. researchgate.netresearchgate.netijpcbs.com These reactions demonstrate how the existing functional groups can be utilized in annulation pathways to construct new heterocyclic rings fused to the indole scaffold.

Condensation of the 3-acetyl group with various reagents can also lead to the formation of new ring systems. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles. acgpubs.org

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the indole scaffold in this compound are not commonly reported under typical reaction conditions. The indole ring is a stable aromatic system. While rearrangements of acyl groups on the indole ring have been observed, such as the acid-catalyzed rearrangement of 2-acetylindole (B14031) to the more stable 3-acetylindole, these are not directly applicable to the target molecule which already possesses the thermodynamically favored 3-acetyl substituent. researchgate.netchemijournal.com

Some indole derivatives can undergo ring-opening upon reaction with specific reagents, such as the reaction of unsubstituted indoles with certain aminobenzaldehydes. rsc.org However, the presence of two deactivating groups on the this compound scaffold would likely render it less susceptible to such reactions. Therefore, ring-opening or significant rearrangement of the core indole structure is not a typical pathway for this compound's reactivity.

Spectroscopic and Structural Elucidation Techniques Applied to Methyl 3 Acetyl 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For instance, in related 1-acetyl-1H-indole-3-yl derivatives, the protons on the indole (B1671886) ring typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). nih.gov The N-H proton of the indole ring, if not substituted, usually gives a broad singlet at a downfield chemical shift. The acetyl group protons (CH₃) would be expected to appear as a sharp singlet further upfield, typically around δ 2.70 ppm. nih.gov The methyl ester protons (OCH₃) would also present as a singlet, generally in the range of δ 3.5-4.0 ppm.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) would exhibit characteristic splitting patterns based on their coupling with neighboring protons. For example, H-5 and H-7 would likely appear as doublets or doublets of doublets, depending on their coupling with H-4.

Predicted ¹H NMR Data for Methyl 3-Acetyl-1H-Indole-6-Carboxylate:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H> 8.5br s-
H-2~8.0 - 8.5s-
H-7~8.0d~1.5
H-5~7.8dd~8.5, 1.5
H-4~7.6d~8.5
OCH₃ (ester)~3.9s-
COCH₃ (acetyl)~2.6s-

Note: This is a predicted table based on data from analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment.

For this compound, one would expect to observe 12 distinct signals in the ¹³C NMR spectrum, corresponding to the 12 carbon atoms in the molecule. The carbonyl carbons of the acetyl and ester groups would appear at the most downfield chemical shifts (typically δ 160-200 ppm). The aromatic and pyrrole (B145914) ring carbons would resonate in the range of δ 100-140 ppm. The methyl carbons of the acetyl and ester groups would be found at the most upfield positions.

Data from various substituted indoles can be used to estimate the chemical shifts for the carbon skeleton of the target molecule. journals.co.zarsc.orgrsc.org

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (acetyl)~195
C=O (ester)~168
C-7a~136
C-3a~135
C-6~130
C-3~125
C-2~123
C-5~122
C-4~115
C-3b~112
OCH₃ (ester)~52
COCH₃ (acetyl)~28

Note: This is a predicted table based on data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the coupled protons on the aromatic ring (H-4, H-5, and H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations would be expected between the acetyl protons and the C-3 carbon, and between the methyl ester protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While not critical for the planar indole ring system, it can be useful for confirming through-space interactions.

The application of these 2D NMR techniques would provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₁NO₃, which corresponds to a molecular weight of 217.22 g/mol . guidechem.com

Upon ionization in a mass spectrometer, the molecule will form a molecular ion (M⁺). The fragmentation of this ion can provide valuable structural information. For acetylated indoles, a common fragmentation pathway involves the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or a methyl radical (CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da). scirp.orgresearchgate.net The ester group can undergo fragmentation through the loss of the methoxy (B1213986) group (OCH₃, 31 Da) or the entire methoxycarbonyl group (COOCH₃, 59 Da).

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with a very high degree of accuracy. This precision makes it possible to determine the elemental composition of the molecule. For a compound with the molecular formula C₁₂H₁₁NO₃, the calculated exact mass would be 217.0739 Da. An experimental HRMS measurement confirming this mass would provide strong evidence for the proposed molecular formula. oregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.

C=O Stretches: Two distinct strong absorption bands for the carbonyl groups. The acetyl C=O stretch would typically appear around 1680-1700 cm⁻¹, while the ester C=O stretch would be at a slightly higher frequency, around 1710-1730 cm⁻¹.

C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ corresponding to the C-O bond of the ester group.

Aromatic C-H and C=C Stretches: Absorption bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, characteristic of the aromatic indole ring.

The presence of these characteristic absorption bands in the IR spectrum would confirm the presence of the key functional groups in the molecule. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its chromophore—the part of the molecule responsible for its color, or more broadly, its UV-Vis absorption.

The indole ring system, which forms the core of this compound, is an aromatic chromophore. Its characteristic UV absorption spectrum arises from π-π* electronic transitions within the conjugated bicyclic system. Typically, indole and its derivatives exhibit strong absorption bands in the ultraviolet region. The spectrum is often characterized by two main absorption bands, which correspond to the ¹La and ¹Lb transitions of the indole ring.

Substituents on the indole ring can significantly influence the position (λmax) and intensity of these absorption bands. The acetyl group at the 3-position and the methyl carboxylate group at the 6-position are expected to act as auxochromes and modify the electronic distribution within the indole chromophore. This modification can lead to shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

While specific experimental data for this compound is not widely published, the expected absorption maxima can be inferred from the analysis of similar indole derivatives. The data presented in the table below is illustrative of typical values for such a chromophoric system in a common solvent like methanol.

Solventλmax 1 (nm)λmax 2 (nm)Associated Transitions
Methanol~230~285π → π*

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the electron density and, consequently, build an accurate three-dimensional model of the molecule. This provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a closely related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, provides valuable insight into the likely structural features and packing arrangements of such molecules. nih.govtnstate.edu The analysis of this analog reveals detailed information about its solid-state conformation and intermolecular forces. nih.gov

The crystallographic data for ethyl 1-acetyl-1H-indole-3-carboxylate shows that the aromatic ring system of the molecule is essentially planar. nih.gov The crystal packing is stabilized by pairs of C—H⋯O interactions that connect adjacent molecules into chains. nih.gov Furthermore, molecules form weakly connected dimers through π⋯π stacking interactions between the indole rings, with centroid-to-centroid separations of 3.571 Å. nih.gov These features are characteristic of the solid-state organization of substituted indoles.

The detailed crystallographic data for the analog ethyl 1-acetyl-1H-indole-3-carboxylate is presented below. nih.govtnstate.edu

ParameterValue
Chemical FormulaC₁₃H₁₃NO₃
Molecular Weight231.24
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)7.519 (1)
b (Å)8.479 (1)
c (Å)10.187 (2)
α (°)97.38 (1)
β (°)95.78 (2)
γ (°)114.28 (1)
Volume (ų)578.58 (15)
Z2

Computational and Theoretical Investigations of Methyl 3 Acetyl 1h Indole 6 Carboxylate and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of indole (B1671886) derivatives. These calculations can predict a wide range of molecular characteristics with a good degree of accuracy. rsc.org

The electronic structure of an indole derivative is fundamental to its chemical behavior. The distribution of electrons within the molecule, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity and spectroscopic properties.

For indole and its analogs, the HOMO is typically a π-orbital with significant electron density on the pyrrole (B145914) ring, making this part of the molecule susceptible to electrophilic attack. The LUMO, also a π*-orbital, is distributed over the bicyclic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. tandfonline.com A smaller gap generally implies higher reactivity.

Substituents on the indole ring, such as the 3-acetyl and 6-carboxylate groups in methyl 3-acetyl-1H-indole-6-carboxylate, significantly influence the electronic structure. Electron-withdrawing groups, like the acetyl and carboxylate moieties, tend to lower the energy levels of both the HOMO and LUMO and can affect the electron density distribution across the indole scaffold. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Properties of Substituted Indole Analogs (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-5.50-0.305.20
3-Acetylindole (B1664109)-6.05-1.154.90
Methyl Indole-6-carboxylate-5.85-0.805.05
This compound-6.20-1.504.70

Note: The values in this table are illustrative and based on general trends observed for substituted indoles. Actual values would require specific DFT calculations for each molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and intramolecular interactions, providing a more detailed picture of the electronic landscape. tandfonline.com

Quantum chemical calculations can predict the most likely sites for chemical reactions on the indole ring. For electrophilic aromatic substitution, the regioselectivity is often governed by the relative energies of the possible intermediates (Wheland intermediates). wuxiapptec.com In many indole derivatives, the C3 position is the most nucleophilic and thus the preferred site of attack for electrophiles. However, the presence of a substituent at C3, as in this compound, directs electrophilic attack to other positions on the ring, typically on the benzene (B151609) portion.

Computational models can calculate the activation energies for reactions at different positions, allowing for the prediction of the major product. wuxiapptec.com For instance, in the case of electrophilic halogenation, calculations of the transition state energies for attack at different available carbons can explain the observed regioselectivity. wuxiapptec.com The presence of both an electron-withdrawing acetyl group at C3 and a carboxylate group at C6 complicates the prediction, making computational analysis particularly valuable. Generally, the absence of an electron-donating group in the indole's benzene ring tends to favor C3 regioselective cyclization, while the presence of such a group can direct reactions to the C5 position. nih.gov

Theoretical calculations are highly effective in simulating various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net These calculated shifts often show good correlation with experimental values, aiding in the assignment of complex spectra.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis helps in assigning the calculated frequencies to specific vibrational modes of the molecule. tandfonline.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This can help in understanding the electronic properties and color of the compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Non-Clinical Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound or its analogs, and a larger macromolecule (target), typically a protein. While these methods are central to drug discovery, their application in a non-clinical context can provide fundamental insights into molecular recognition and binding processes.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring them based on their binding affinity. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-target complex. mdpi.comnih.gov

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. bohrium.comnih.gov These simulations provide a more realistic picture of the interactions in a solvated environment and can be used to assess the stability of the binding pose predicted by docking. bohrium.comnih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often used to evaluate the stability of the complex. mdpi.com

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

ParameterDescription
Binding Affinity/Energy A score that estimates the strength of the interaction between the ligand and the target.
Binding Pose The predicted orientation and conformation of the ligand within the target's binding site.
Key Residues The amino acids in the target protein that form significant interactions with the ligand.
RMSD Root-Mean-Square Deviation; measures the average distance between the atoms of the simulated structure and a reference structure, indicating stability.
MM-GBSA/PBSA Molecular Mechanics Generalized Born/Poisson-Boltzmann Surface Area; methods to calculate the free energy of binding.

These computational techniques are valuable for understanding the structure-activity relationships of indole derivatives and for guiding the design of new molecules with specific binding properties for various applications in materials science and biotechnology. bohrium.comnih.gov

Conformational Analysis and Potential Energy Surface Studies

The biological or chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and the energy barriers between them. For a molecule like this compound, rotations around the single bonds connecting the acetyl and carboxylate groups to the indole ring are of particular interest.

Potential energy surface (PES) studies map the energy of a molecule as a function of its geometry. By calculating the energy for a systematic variation of certain bond lengths, bond angles, or dihedral angles, a PES can be constructed. The minima on this surface correspond to stable conformations, while the saddle points represent the transition states for conformational changes. These studies can reveal the flexibility of the molecule and the relative populations of different conformers at a given temperature. The planarity of the indole ring system is a key feature, but the substituents can adopt various orientations. nih.govtnstate.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling (if focused on theoretical or in vitro activity parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their measured activity. In a non-clinical context, this activity could be an in vitro parameter such as enzyme inhibition, binding affinity, or phytotoxicity. researchgate.net

A QSAR model is developed by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, dipole moment), electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds based solely on their chemical structure. This can be a valuable tool for prioritizing the synthesis of novel indole derivatives with desired properties. For example, a QSAR study on indole derivatives might reveal that their phytotoxicity is strongly correlated with the energy of the LUMO and the molecule's lipophilicity. researchgate.net

In Silico Screening and Virtual Library Design based on the Indole Carboxylate Scaffold

The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for molecules targeting a vast array of biological entities. nih.govnih.gov Its structural versatility and amenability to chemical modification make it an ideal candidate for computational exploration. nih.gov In silico screening and the subsequent design of virtual libraries based on the indole carboxylate scaffold represent a cornerstone of modern drug discovery, enabling the rapid, cost-effective identification and optimization of novel therapeutic agents. These computational approaches allow researchers to navigate the vast chemical space to pinpoint derivatives with enhanced potency, selectivity, and desired physicochemical properties.

In silico screening leverages computational methods to assess the interaction of virtual compounds with a specific biological target. For the indole carboxylate scaffold, techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling are frequently employed to predict the biological activity of novel analogs.

Molecular docking simulations are a primary tool for investigating the binding patterns of indole derivatives at the molecular level. These studies predict the preferred orientation of a ligand within the active site of a protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. For instance, various indole-6-carboxylic acid derivatives have been studied through molecular docking to understand their binding to targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Similarly, docking studies have been crucial in evaluating indole derivatives as potential antibacterial agents by simulating their interactions with targets such as penicillin-binding proteins and DNA gyrase B. nih.govresearchgate.net These analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for stabilizing the ligand-protein complex. mdpi.com For example, studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors showed that the indole nucleus could chelate with Mg²⁺ ions in the active site, while appended halogenated benzene rings could form π–π stacking interactions with viral DNA. rsc.org

Compound TypeProtein TargetKey Findings from Docking Studies
Indole-6-carboxylic acid derivativesEGFR / VEGFR-2Binding patterns were compared to standard inhibitors to identify promising cytotoxic agents. nih.gov
Indole-2-carboxamide derivativesPenicillin Binding Protein 2a (PBP2a)Identified compounds with better binding scores than conventional antibiotics. nih.gov
Indole-based glyoxylamidesS. aureus & C. albicans target proteinsRevealed possible binding modes for the most active antimicrobial compounds. nih.gov
Spiro[indole-pyridine] derivativesPqsR of Pseudomonas aeruginosaShowed good affinity with binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.com
Indole-2-carboxylic acid derivativesHIV-1 IntegraseThe indole core chelates with Mg²⁺ ions; other parts of the molecule form crucial π–π stacking interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, 2D-QSAR models have been constructed using theoretical chemical descriptors (e.g., hydrophobic, electronic, geometric) to predict antibacterial activity. nih.govsemanticscholar.org These models can identify which structural properties, such as high electronic energy or specific topological indices, are associated with higher potency against particular bacterial strains. nih.gov This information is invaluable for prioritizing which analogs to synthesize and for designing new compounds with potentially improved activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. researchgate.net A pharmacophore model can be generated from a set of known active compounds and then used as a 3D query to screen large virtual databases for new molecules that fit the model. researchgate.net This approach is highly effective for discovering novel scaffolds or for optimizing existing ones, like the indole carboxylate core, by ensuring that designed modifications retain the key features required for biological activity.

The insights gained from in silico screening directly inform the design of virtual libraries. A virtual library is a collection of chemical structures, designed computationally, that can be synthesized and tested. The goal is to create a focused library of compounds based on a core scaffold—in this case, indole carboxylate—where the decorations at various positions are systematically varied to explore the structure-activity relationship and optimize for a desired biological effect. researchgate.netresearchgate.net

The design process often starts with a "hit" compound, which could be this compound or a related analog identified from screening. sci-hub.se Computational tools are then used to generate a library of derivatives by attaching different functional groups (decorations) to specific points on the indole scaffold. researchgate.net The selection of these decorations is guided by the results of docking, QSAR, and pharmacophore studies to maximize the probability of creating more potent and selective compounds. For example, if docking studies indicate that a hydrophobic pocket exists near a certain position on the indole ring, the virtual library will include analogs with various hydrophobic groups at that position. researchgate.net This rational, scaffold-based approach allows for an efficient exploration of the relevant chemical space, accelerating the progression from an initial hit to a lead compound. researchgate.netsci-hub.se

Scaffold Position for ModificationRationale from In Silico StudiesExamples of Virtual ModificationsPotential Target Interaction
Indole N1-positionSteric hindrance or H-bond formation in the active site. nih.govH, Methyl, Ethyl, DimethylaminopropylHydrogen bonding with receptor backbone. nih.gov
C3-position (Acetyl group)Can be modified to explore different pockets or introduce new interaction points.Alkyl chains, Aryl groups, HeterocyclesHydrophobic interactions, π-π stacking.
C6-position (Carboxylate group)Key interaction point, often involved in hydrogen bonding or metal chelation. rsc.orgCarboxylic acid, Amides, Esters, BioisosteresFormation of salt bridges or coordination with metal ions. rsc.org
Benzene ring of Indole (e.g., C5, C7)Can be substituted to modulate electronic properties or interact with specific sub-pockets. nih.govresearchgate.netHalogens (Cl, F), Nitro (NO₂), Methoxy (B1213986) (OCH₃), Hydroxyl (OH)Modulating binding affinity through electronic effects or direct interaction. nih.gov

Role As a Chemical Building Block and Privileged Scaffold in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole ring system is a cornerstone of numerous natural products, particularly the vast family of indole alkaloids, which exhibit a wide array of biological activities. researchgate.net Compounds like methyl 3-acetyl-1H-indole-6-carboxylate are valuable starting materials for the synthesis of these complex targets and their analogs. The 3-acetyl group can be elaborated into more complex side chains, while the indole ring itself can participate in cyclization reactions to form the polycyclic systems characteristic of many alkaloids. tnstate.edu

While specific total syntheses commencing directly from this compound are not extensively documented in seminal literature, its utility can be inferred from established synthetic strategies. For instance, the acetyl group can serve as a handle for introducing further carbon-carbon bonds via aldol (B89426) or Mannich reactions, or it can be transformed into an amino group to build side chains analogous to that of tryptophan, a key precursor to many bioactive molecules. tnstate.edu The ester at the C-6 position provides a site for modification in the later stages of a synthesis, allowing for the introduction of other functional groups or for tuning the electronic properties and solubility of the final natural product analog. This strategic placement of functional groups makes it an ideal platform for constructing libraries of complex molecules for drug discovery.

Application in the Construction of Diverse Heterocyclic Systems

The reactivity of the 1,3-dicarbonyl-like functionality inherent in the 3-acetylindole (B1664109) structure allows it to be a powerful precursor for the synthesis of other heterocyclic rings. Through cyclocondensation reactions, the acetyl group can be incorporated into new ring systems, effectively fusing or appending a new heterocycle onto the indole scaffold.

A prime example is the synthesis of pyrazole (B372694) derivatives. The reaction of 3-acetylindoles with various hydrazine (B178648) derivatives is a well-established method for constructing 3-(pyrazol-5-yl)indoles. The acetyl group's carbonyl carbon undergoes nucleophilic attack by the hydrazine, followed by cyclization and dehydration to yield the aromatic pyrazole ring. This transformation converts the acetyl side chain into a stable, five-membered heterocyclic system. researchgate.net

Similarly, the acetyl group can participate in multicomponent reactions to form more complex heterocyclic systems like substituted pyrans. For instance, in reactions involving an aldehyde and an active methylene (B1212753) compound (like malononitrile), the 3-acetylindole can act as the key nucleophilic component, leading to the formation of highly functionalized indol-3-yl substituted pyran derivatives. nih.gov

Starting IndoleReagent(s)Resulting Heterocyclic System
This compoundHydrazine HydrateMethyl 3-(5-methyl-1H-pyrazol-3-yl)-1H-indole-6-carboxylate
This compoundPhenylhydrazineMethyl 3-(1-phenyl-5-methyl-1H-pyrazol-3-yl)-1H-indole-6-carboxylate
This compoundAromatic Aldehyde, Malononitrile, BaseMethyl 3-(2-amino-3-cyano-4-aryl-4H-pyran-6-yl)-1H-indole-6-carboxylate

This table illustrates representative transformations based on established reactivity patterns of 3-acetylindoles.

Integration into Polycyclic Frameworks and Fused Ring Systems

Beyond appending separate heterocyclic rings, this compound is a candidate for constructing fused polycyclic frameworks where new rings share bonds with the original indole structure. The indole ring itself can act as a dinucleophile, with reactions occurring at both the N-1 and C-2 positions.

One such strategy involves the Brønsted acid-catalyzed (4+2) cyclocondensation with donor-acceptor cyclopropanes. This type of reaction can lead to the formation of the 8,9-dihydropyrido[1,2-a]indole scaffold, which is the core of several biologically active alkaloids. acs.org In this process, the indole nitrogen (N-1) and the C-2 position act as the two ends of a four-atom component that combines with a two-atom component from the cyclopropane, creating a new six-membered ring fused across the indole. The presence of the acetyl and carboxylate groups would yield a highly functionalized version of this core structure.

Furthermore, the functional groups on the molecule can be used to build larger, medium-sized rings. For example, by modifying the acetyl group and reacting it with a bifunctional reagent, it is possible to form larger ring systems, such as the diazocinones, which are eight-membered heterocyclic rings. researchgate.net This demonstrates the versatility of the indole scaffold in creating complex, multi-ring architectures that are of significant interest in medicinal chemistry.

Utility in the Synthesis of Advanced Organic Materials

While the primary application of indole derivatives lies in medicinal chemistry, the electronic properties of the indole ring make it an attractive component for advanced organic materials. The indole nucleus is an electron-rich aromatic system, a feature that is fundamental to the design of organic semiconductors, conductive polymers, and dyes.

Specific applications of this compound in this area are not widely reported. However, its structure possesses the necessary features for such development. The extended π-system of the indole ring could be further elongated through polymerization or by coupling with other aromatic units. The acetyl and carboxylate groups serve as synthetic handles to attach the molecule to a polymer backbone or to other chromophores. These groups can also be used to tune the material's electronic properties, such as its HOMO/LUMO energy levels, which is critical for applications in organic electronics.

Design of Molecular Probes and Chemical Tools

Molecular probes are essential tools for studying biological processes, allowing researchers to visualize and track specific molecules or events within a cell. This compound possesses functional groups that can be readily modified to create such probes.

The 3-acetyl group is a versatile chemical handle. It can be reduced to a hydroxyl group, which can then be used for ester or ether linkages to attach fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-crosslinkers. Alternatively, the ketone can be converted into an oxime or hydrazone, providing a stable linkage to other molecular components. mdpi.com The 6-methyl carboxylate group offers another point of attachment. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an activated ester or coupled directly with an amine-containing reporter molecule (e.g., a fluorophore or a peptide) via amide bond formation. This dual functionality allows for the rational design of sophisticated chemical tools for exploring biological systems.

Structure Activity Relationship Sar Investigations and Molecular Target Interaction Studies Non Clinical Context

Analysis of Substituent Effects on Molecular Recognition and Binding

The indole (B1671886) scaffold is a prominent feature in numerous biologically active compounds, and substitutions at various positions of the indole ring can significantly modulate their biological activity. For indole derivatives, the nature and position of substituents dictate their interaction with molecular targets, influencing binding affinity and selectivity.

The biological significance of indole derivatives is often linked to their ability to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The planarity of the indole ring system is a key feature that facilitates these interactions. For instance, in the crystal structure of a related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, the aromatic ring system is essentially planar, which allows for π-π stacking interactions between the indole rings of adjacent molecules. tnstate.edunih.gov This planarity is a crucial characteristic for insertion into the active sites of enzymes or receptors.

Substituents on the indole ring can influence the electronic properties and steric profile of the molecule. Electron-withdrawing groups, such as the acetyl group at the 3-position and the carboxylate group at the 6-position of methyl 3-acetyl-1H-indole-6-carboxylate, can modulate the electron density of the indole ring system. This, in turn, can affect the strength of hydrogen bonds and other electrostatic interactions with target proteins.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified:

The Indole NH Group: The hydrogen atom on the indole nitrogen can act as a hydrogen bond donor. This interaction is often crucial for anchoring the molecule within a binding site.

The Aromatic Ring System: The bicyclic aromatic structure of the indole core provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a protein.

The 3-Acetyl Group: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. The methyl group can participate in hydrophobic interactions.

The 6-Carboxylate Group: The ester moiety at the 6-position also presents a carbonyl oxygen that can serve as a hydrogen bond acceptor. The methyl ester can also be involved in hydrophobic interactions.

Mechanistic Insights into Molecular Binding Events (e.g., enzyme inhibition, receptor modulation, protein interactions)

Indole derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and other proteins. mdpi.com The specific mechanism of interaction for this compound would depend on the particular protein it targets. However, general principles of molecular binding can be inferred from studies on related indole compounds.

For example, many indole-based compounds are known to be inhibitors of enzymes such as cholinesterases and glutathione (B108866) S-transferase. researchgate.net The inhibitory mechanism often involves the indole scaffold binding within the active site of the enzyme, with its substituents forming key interactions with amino acid residues. Molecular docking studies on 2-methylindole (B41428) analogs have shown interactions with key residues in the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

In the context of receptor modulation, the indole nucleus can mimic the endogenous ligand, tryptophan, and its derivatives (e.g., serotonin), allowing it to bind to the corresponding receptors. The substituents on the indole ring would then fine-tune the binding affinity and determine whether the compound acts as an agonist or an antagonist.

Protein-protein interactions can also be modulated by indole derivatives. The planar indole ring can intercalate between protein surfaces, disrupting the formation of protein complexes. The specific functional groups on the indole would then provide additional stabilizing interactions.

Comparative SAR Studies with Other Indole Derivatives

While direct comparative SAR studies for this compound are not extensively documented in publicly available literature, comparisons can be drawn from the broader family of indole derivatives.

For instance, the position of the carboxylate group on the indole ring is known to be critical for activity. Studies on indole-2- and -3-carboxamides have demonstrated their potential as potent enzyme inhibitors. dntb.gov.uanih.gov The carboxamide moiety at these positions can form crucial hydrogen bonds within the active site of various enzymes. nih.gov Similarly, the presence of an acetyl group at the 3-position is a common feature in many biologically active indoles. researchgate.net

Comparing this compound with other indole-6-carboxylic acid derivatives reveals the importance of the substituent at the 3-position. For example, new indole-6-carboxylic acid derivatives with different linkers and attached aryl or heteroaryl fragments have shown cytotoxic activity against various cancer cell lines, with their mechanism of action involving the inhibition of EGFR and VEGFR-2 tyrosine kinases. researchgate.net This suggests that the 3-position is a key site for modification to modulate biological activity.

The following table summarizes the general effects of substituents at different positions of the indole ring based on broader studies of indole derivatives.

PositionSubstituentGeneral Effect on Activity
N1Alkyl, AcylCan influence planarity and hydrogen bonding potential of the indole NH.
C2Carboxamide, AlkylOften crucial for enzyme inhibition; can participate in hydrogen bonding. nih.gov
C3Acetyl, CarboxamideA common position for substituents that modulate activity; can act as hydrogen bond acceptors. researchgate.net
C5Various groupsModifications at this position can significantly impact activity and selectivity.
C6CarboxylateCan act as a hydrogen bond acceptor and influence solubility and pharmacokinetic properties.

Role of the 3-Acetyl and 6-Carboxylate Moieties in Specific Molecular Interactions

The 3-acetyl and 6-carboxylate moieties of this compound play distinct and crucial roles in its interaction with molecular targets.

The 3-acetyl group introduces a planar carbonyl group that is a potent hydrogen bond acceptor. This group can form specific hydrogen bonds with hydrogen bond donors, such as the backbone NH of amino acids or the side chains of residues like serine, threonine, or lysine, within a protein's binding site. The orientation of this group is relatively fixed due to its attachment to the rigid indole ring, which can contribute to the selectivity of binding. The synthesis of various 3-acetylindoles highlights the chemical accessibility and importance of this functional group in the development of new indole-based compounds. researchgate.net

The interplay between the hydrogen bond donating capacity of the indole NH and the hydrogen bond accepting properties of the 3-acetyl and 6-carboxylate groups creates a specific recognition motif that can be complementary to the binding sites of various proteins. The crystal structure of the related ethyl 1-acetyl-1H-indole-3-carboxylate shows C—H···O interactions involving the carbonyl oxygen, demonstrating the importance of these groups in forming intermolecular connections. tnstate.edunih.gov

Future Perspectives and Emerging Research Directions for Methyl 3 Acetyl 1h Indole 6 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient methods for the synthesis of "methyl 3-acetyl-1H-indole-6-carboxylate" and its analogs is a paramount goal in contemporary organic chemistry. researchgate.net Traditional indole (B1671886) syntheses often involve harsh conditions and generate significant waste. rsc.orgresearchgate.net Consequently, research is increasingly focused on developing novel and sustainable synthetic routes. Green chemistry principles are being applied to devise methods that utilize less hazardous reagents, renewable solvents like water and ethanol (B145695), and catalytic processes to minimize waste. researchgate.netacs.org

Recent advancements include multicomponent reactions that allow for the construction of complex indole structures in a single step from simple starting materials. rsc.orgresearchgate.net These reactions are often performed under mild conditions and without the need for metal catalysts, offering a significant advantage in terms of sustainability. rsc.orgresearchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net Furthermore, the use of solid acid catalysts and ionic liquids is being explored to create more environmentally friendly and reusable catalytic systems. openmedicinalchemistryjournal.com The development of these green approaches is crucial for the large-scale and sustainable production of indole derivatives. researchgate.net

Synthetic ApproachKey FeaturesAdvantages
Multicomponent Reactions One-pot synthesis from multiple starting materialsHigh atom economy, reduced waste, operational simplicity rsc.orgresearchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation for heatingFaster reaction rates, higher yields, improved purity researchgate.net
Green Catalysis Utilization of water, ionic liquids, or solid acidsEnvironmentally friendly, catalyst recyclability, mild conditions researchgate.netacs.orgopenmedicinalchemistryjournal.com

Exploration of Unconventional Reactivity and Catalysis

The functionalization of the indole core, particularly at the less reactive C4 to C7 positions of the benzene (B151609) ring, presents a significant synthetic challenge. researchgate.netacs.orgnih.gov Overcoming this challenge requires the exploration of unconventional reactivity and the development of novel catalytic systems. Transition metal-catalyzed C-H functionalization has become a powerful strategy for the direct introduction of various functional groups onto the indole scaffold. rsc.org Catalysts based on palladium, rhodium, and copper have been successfully employed for the site-selective arylation, olefination, acylation, and alkylation of indoles. acs.orgnih.govrsc.org

A key strategy in achieving site-selectivity is the use of directing groups, which temporarily coordinate to the metal catalyst and guide it to a specific C-H bond. researchgate.netacs.orgnih.gov This approach has enabled the functionalization of all positions of the indole's benzene ring. acs.orgnih.gov Researchers are also investigating the development of catalyst-controlled methodologies where the same starting material can be converted into different products by simply changing the catalyst system. rsc.org The discovery of new catalytic transformations will continue to expand the synthetic toolbox for creating diverse and complex indole derivatives. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. mdpi.comnih.govresearchgate.netlookchem.com Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comnih.govlookchem.com This can lead to higher yields, improved product quality, and safer handling of hazardous reagents. mdpi.comlookchem.com The synthesis of indole derivatives has been successfully adapted to flow systems, demonstrating the potential for large-scale and continuous manufacturing. mdpi.comresearchgate.netuc.pt

Furthermore, the combination of flow chemistry with automated synthesis platforms enables the rapid generation of libraries of compounds for high-throughput screening. nih.govwhiterose.ac.uklabmanager.comchemspeed.com These automated systems can perform multiple reactions in parallel, significantly accelerating the drug discovery and materials development process. nih.govlabmanager.com By integrating machine learning algorithms, these platforms can even be used for the optimization of reaction conditions and the prediction of new molecules with desired properties. whiterose.ac.uk

Advanced Computational Design and Optimization of Analogs

Computational methods are playing an increasingly important role in the design and optimization of new molecules with specific biological activities or material properties. nih.govresearchgate.net For "this compound" and its derivatives, computational tools can be used to predict their binding affinity to biological targets, understand their structure-activity relationships (SAR), and guide the design of more potent and selective analogs. nih.goveurekaselect.comingentaconnect.com

Molecular docking studies can simulate the interaction of a molecule with a protein's binding site, providing insights into the key interactions that are responsible for its biological activity. researchgate.netnih.gov This information can then be used to design new molecules with improved binding characteristics. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, untested compounds. acs.org These computational approaches can significantly reduce the time and cost associated with the discovery and development of new drugs and materials.

Exploration of New Applications in Chemical Biology (non-clinical) and Advanced Materials Science.

The versatile indole scaffold is not only a key component of many pharmaceuticals but also holds great promise for applications in chemical biology and materials science. mdpi.commdpi.comnih.govchim.it In chemical biology, indole derivatives can be designed as molecular probes to study biological processes, such as protein-protein interactions and enzyme activity. Their intrinsic fluorescence properties can be modulated through chemical modification, making them suitable for use in fluorescence microscopy and other imaging techniques.

In the field of advanced materials science, the electron-rich nature of the indole ring makes it an attractive building block for organic electronic materials. Indole-containing polymers and small molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. The ability to tune the electronic properties of the indole core through substitution allows for the rational design of materials with specific optical and electronic properties. The continued exploration of these non-traditional applications will undoubtedly uncover new and exciting opportunities for "this compound" and its derivatives.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify via column chromatography (silica, gradient elution) or recrystallization.

How is this compound characterized spectroscopically?

Level : Basic
Methodological Answer :
Critical characterization methods include:

  • ¹H/¹³C NMR : Look for signals indicative of the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl in ¹³C) and ester moiety (δ ~3.9 ppm for OCH₃). Compare shifts to structurally similar compounds (e.g., methyl indole-6-carboxylate derivatives ).
  • HPLC/MS : Confirm purity (>95%) and molecular ion ([M+H]⁺ at m/z 217.18). Use reverse-phase C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy : Identify ester (C=O stretch ~1720 cm⁻¹) and acetyl (C=O ~1680 cm⁻¹) groups.

Q. Example NMR Data (Analogous Compounds) :

Compound¹H NMR (Key Signals)Source
Methyl 1H-indole-6-carboxylateδ 3.92 (s, 3H, OCH₃), δ 8.15 (s, 1H, H-3)
6-Iodo-1H-indole-3-carbaldehydeδ 9.95 (s, 1H, CHO)

How can reaction conditions be optimized for higher acetylation yields?

Level : Advanced
Methodological Answer :
Optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O ) vs. Brønsted bases (pyridine ). BF₃·Et₂O may improve electrophilic substitution but requires anhydrous conditions.
  • Temperature Control : Perform reactions at 0–25°C to minimize side reactions (e.g., over-acetylation).
  • Stoichiometry : Use 1.2–2.0 equivalents of acetic anhydride to balance reactivity and by-product formation.

Q. Data-Driven Approach :

  • Track by-products (e.g., diacetylated indole) via HPLC-MS.
  • Use DOE (Design of Experiments) to evaluate interactions between temperature, catalyst loading, and solvent polarity.

What are the stability profiles of this compound under varying storage conditions?

Level : Advanced
Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Similar indole derivatives show reduced stability under UV light .
  • Moisture Sensitivity : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products (e.g., free carboxylic acid).

Q. Key Findings (Analogous Compounds) :

ConditionDegradation Rate (per month)Source
25°C, dry<1%
40°C, 75% RH~5%

How can computational modeling predict the reactivity of this compound?

Level : Advanced
Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-3 vs. C-5 positions). Compare with methyl indole-6-carboxylate derivatives .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. CHCl₃) to predict solubility and aggregation behavior.
  • Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to guide SAR for medicinal chemistry .

Case Study :
MD simulations of methyl 1H-indole-6-carboxylate in DMSO show strong solvent interactions at the ester group, reducing aggregation .

How do structural modifications at the acetyl or ester groups affect bioactivity?

Level : Advanced
Methodological Answer :

  • Acetyl Group Replacement : Substitute with propionyl or trifluoroacetyl to alter electron density and steric bulk. For example, 6-iodoindole-3-carbaldehyde derivatives show enhanced anticancer activity with halogen substitution .
  • Ester Hydrolysis : Convert to free carboxylic acid (e.g., using LiOH/THF/H₂O) to study solubility-bioactivity relationships.

Q. SAR Insights :

ModificationBiological Activity (IC₅₀)Source
3-Acetyl (parent compound)Anticancer: 10 µM
3-TrifluoroacetylAnticancer: 5 µM
6-Carboxylic acidAntimicrobial: 20 µM

How to resolve contradictions in reported synthetic yields for analogous indole derivatives?

Level : Advanced
Methodological Answer :

  • Critical Variable Analysis : Identify discrepancies in catalysts (e.g., BF₃ vs. ZnCl₂), solvent purity, or workup methods. For example, BF₃·Et₂O may yield higher regioselectivity but lower reproducibility due to moisture sensitivity .
  • Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, solvent drying) and validate via interlaboratory studies.

Case Example :
Yields for 6-methoxyindole-3-acetamide varied from 60% (pyridine catalyst) to 45% (BF₃·Et₂O) due to competing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.